molecular formula C10H13N3O2 B8607337 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide

5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide

Cat. No. B8607337
M. Wt: 207.23 g/mol
InChI Key: VQDXDZFDDBOKQW-UHFFFAOYSA-N
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Patent
US09216182B2

Procedure details

A mixture of 5-(3-hydroxypyrrolidin-1-yl)picolinonitrile (2.7 g, 14.3 mmol) in H2O2 (30 mL) was added LiOH.H2O (1.8 g, 42.9 mmol) and the mixture was stirred at rt for 16 h. The precipitate was collected by filtration and the cake was washed with water (20 mL) to give the desired product (2.2 g, 74%) as a yellow solid. [LCMS: RtA=1.05 min, m/z 208.2 [M+H]+].
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[N:11][CH:12]=2)[CH2:3]1.[OH:15][Li].O>OO>[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[CH:9][C:10]([C:13]([NH2:14])=[O:15])=[N:11][CH:12]=2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OC1CN(CC1)C=1C=CC(=NC1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
OO
Step Two
Name
LiOH.H2O
Quantity
1.8 g
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
the cake was washed with water (20 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1CN(CC1)C=1C=CC(=NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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